molecular formula C13H18BrN3O B1399249 1-(2-(2-(5-Bromopyrazin-2-yl)ethyl)piperidin-1-yl)ethanone CAS No. 1316217-36-3

1-(2-(2-(5-Bromopyrazin-2-yl)ethyl)piperidin-1-yl)ethanone

Cat. No. B1399249
M. Wt: 312.21 g/mol
InChI Key: HWQBWGBUHJDXPK-UHFFFAOYSA-N
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Description

1-(2-(2-(5-Bromopyrazin-2-yl)ethyl)piperidin-1-yl)ethanone (or 5-Bromopyrazin-2-ylethylpiperidine-1-ethanone) is an organic compound belonging to the piperidine class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 336.2 g/mol and a melting point of 128-130°C. This compound is of interest to researchers due to its potential applications in various scientific fields, such as organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to 1-(2-(2-(5-Bromopyrazin-2-yl)ethyl)piperidin-1-yl)ethanone have been synthesized using different methods, including click chemistry. These compounds are characterized using techniques such as IR, NMR, MS, and single crystal XRD analysis. For instance, the synthesis of a compound involving a click chemistry approach resulted in good yield, and its thermal stability was analyzed using TGA and DSC techniques. The structure was confirmed by single crystal XRD analysis, and the intercontacts in the crystal structure were analyzed using Hirshfeld surfaces computational method (Govindhan et al., 2017).

Biological Applications

The synthesized compounds are evaluated for various biological activities, including cytotoxicity and potential antimicrobial effects. Cytotoxicity evaluations help in understanding the compound's effects on cell viability, which is crucial for determining its potential as a therapeutic agent. Additionally, binding analysis with proteins such as human serum albumin is conducted to understand the pharmacokinetics nature of the compound for further biological applications. Molecular docking studies are also performed to gain insights into the interactions of new molecules with target proteins (Govindhan et al., 2017).

Antimicrobial Activity

Some derivatives, such as novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives, are synthesized and screened for antimicrobial activities. These compounds are characterized by spectral data and evaluated against various microbial strains to assess their effectiveness as antimicrobial agents. Some of these compounds have shown to be as potent as or more effective than conventional medicines, indicating their potential in developing new antimicrobial therapies (Zaidi et al., 2021).

properties

IUPAC Name

1-[2-[2-(5-bromopyrazin-2-yl)ethyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-16-13(14)9-15-11/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQBWGBUHJDXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CCC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(5-Bromopyrazin-2-yl)ethyl)piperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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